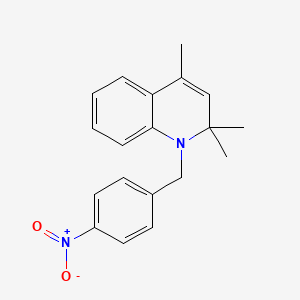

![molecular formula C17H16FN5OS2 B5552578 2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5552578.png)

2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of chemicals that incorporate both triazole and thiazole moieties. These structures are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potentially anticancer properties. The synthesis, molecular structure, chemical reactions, and properties of such compounds are of significant interest in medicinal chemistry and materials science due to their promising applications.

Synthesis Analysis

The synthesis of triazole and thiazole derivatives often involves multi-step reactions, including cyclization processes and substitutions. A common approach for synthesizing such compounds involves the reaction of precursors like isothiocyanates with suitable alkylating agents, followed by cyclization under specific conditions to form the desired heterocyclic framework. These methods aim to achieve high yields and selectivity for the target compound (Dengale et al., 2019).

Molecular Structure Analysis

The molecular structure of triazole-thiazole compounds is characterized by X-ray crystallography, revealing intricate details like bond lengths, angles, and conformations. These structures often show a planar triazole ring, which may contribute to the biological activity of these compounds by facilitating interactions with biological targets. The presence of substituents like fluorophenyl groups influences the overall molecular geometry and potentially the biological activity (Gündoğdu et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving triazole-thiazole compounds can include substitutions, additions, and cyclizations. These reactions are often sensitive to the presence of functional groups, which can influence the reactivity and outcome of the synthetic routes. The chemical properties are defined by the heteroatoms in the molecular structure, contributing to the nucleophilicity, electrophilicity, and overall reactivity of the compound.

Physical Properties Analysis

Physical properties, such as melting points, solubility, and crystallinity, are crucial for understanding the behavior of triazole-thiazole compounds in different environments. These properties can be influenced by the molecular structure, particularly by the presence of heteroatoms and substituents that affect intermolecular interactions (Kariuki et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biodistribution Studies

- A study describes the synthesis of a BODIPY-fluorophore-based probe for a drug with a similar structure, aimed at treating Chagas disease. The in vivo biodistribution of this probe was evaluated, showing potential for establishing future administration routes for the treatment of Chagas disease (Gonzalo Rodríguez et al., 2017).

Structural Characterization

- Research focused on the synthesis and structural characterization of isostructural thiazoles with similar functional groups, providing insights into the conformation and planarity of these molecules, which could be relevant for understanding the structural basis of their biological activities (B. Kariuki et al., 2021).

Antimicrobial and Anticancer Activities

- Studies have shown the potential of thiazole derivatives as antimicrobial and anticancer agents. For instance, a series of compounds were evaluated for their antimicrobial activity against Mycobacterium smegmatis, demonstrating high anti-microbial potency (Meltem Yolal et al., 2012).

- Another study synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide with various moieties and tested their antioxidant and anticancer activity. Some compounds showed significant cytotoxicity against human glioblastoma and breast cancer cell lines, indicating their potential as anticancer agents (I. Tumosienė et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[5-(3-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5OS2/c1-3-8-23-14(12-5-4-6-13(18)10-12)21-22-17(23)26-11(2)15(24)20-16-19-7-9-25-16/h3-7,9-11H,1,8H2,2H3,(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPPELLQOYVTSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2CC=C)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-(3-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[({1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5552516.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5552521.png)

![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552535.png)

![N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5552551.png)

![[(3R*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5552558.png)

![N,N-dimethyl-2-{[(2-thienylsulfonyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5552571.png)

![2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5552591.png)

![4-(2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}ethyl)morpholine](/img/structure/B5552597.png)

![3-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)-1-methylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552603.png)

![7-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5552613.png)

![5-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552615.png)